molecular formula C7H13NO3 B15256530 Methyl 3-(aminomethyl)oxolane-2-carboxylate

Methyl 3-(aminomethyl)oxolane-2-carboxylate

Cat. No.: B15256530
M. Wt: 159.18 g/mol
InChI Key: KTUOYOBLGIOGLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(aminomethyl)oxolane-2-carboxylate involves several steps. One common synthetic route includes the reaction of oxolane derivatives with aminomethyl groups under specific conditions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Methyl 3-(aminomethyl)oxolane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the aminomethyl group is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(aminomethyl)oxolane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in its reactivity, allowing it to form bonds with other molecules and participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 3-(aminomethyl)oxolane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-(aminomethyl)oxolane-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-5(4-8)2-3-11-6/h5-6H,2-4,8H2,1H3

InChI Key

KTUOYOBLGIOGLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCO1)CN

Origin of Product

United States

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